2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a combination of thiophene, thiazole, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiophene derivative with a suitable thioamide under acidic conditions.
Attachment of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving an azide and an alkyne.
Coupling Reactions: The final step involves coupling the thiazole and triazole intermediates with an acetamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Introduction of halogenated derivatives or other functionalized products.
Scientific Research Applications
2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
- N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- 2-(thiophen-2-yl)-1,3-thiazole
Uniqueness
2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5OS2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(2-thiophen-2-yl-1,3-thiazol-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15N5OS2/c24-17(8-15-10-26-18(22-15)16-2-1-7-25-16)21-14-5-3-13(4-6-14)9-23-12-19-11-20-23/h1-7,10-12H,8-9H2,(H,21,24) |
InChI Key |
IXDOAVLZUSMNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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